molecular formula C14H14N6O2 B5859765 6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

カタログ番号 B5859765
分子量: 298.30 g/mol
InChIキー: UBAQHLRWMFEXSH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, also known as ODQ, is a widely used compound in scientific research. It is a potent inhibitor of soluble guanylate cyclase (sGC), which is an enzyme that plays a crucial role in the regulation of cardiovascular and nervous systems. ODQ has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

作用機序

6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine inhibits sGC by binding to the heme group of the enzyme, which prevents the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to a decrease in the production of cGMP, which is a key signaling molecule in the cardiovascular and nervous systems.
Biochemical and Physiological Effects:
6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been shown to have a number of biochemical and physiological effects. Inhibition of sGC by 6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine leads to a decrease in cGMP production, which can result in vasodilation, decreased platelet aggregation, and decreased neuronal signaling. 6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.

実験室実験の利点と制限

One advantage of using 6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine in lab experiments is its potency and specificity for sGC inhibition. 6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been extensively studied and is a well-established tool for investigating the role of sGC in various physiological processes. However, one limitation of using 6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is its potential toxicity and non-specific effects at high concentrations. Careful dosing and experimental design are necessary to ensure the accuracy and reliability of results.

将来の方向性

There are a number of potential future directions for research on 6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine and sGC inhibition. One area of interest is the development of more potent and selective sGC inhibitors for use in the treatment of cardiovascular and neurological disorders. Another area of interest is the investigation of the role of sGC in cancer and the potential therapeutic applications of sGC inhibition in cancer treatment. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine and sGC inhibition in various physiological processes.

合成法

6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is synthesized by the reaction of 4-morpholinecarboxylic acid, phenylhydrazine, and ethyl chloroformate in the presence of triethylamine. The resulting compound is then reacted with 2-nitrobenzaldehyde and sodium methoxide to produce 6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine.

科学的研究の応用

6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is widely used in scientific research for its ability to inhibit sGC, which is a key enzyme in the regulation of cardiovascular and nervous systems. 6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been used to study the role of sGC in various physiological processes, including blood pressure regulation, platelet aggregation, and neuronal signaling. 6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has also been used to investigate the potential therapeutic applications of sGC inhibition in the treatment of cardiovascular and neurological disorders.

特性

IUPAC Name

5-morpholin-4-yl-N-phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-2-4-10(5-3-1)15-13-14(20-6-8-21-9-7-20)17-12-11(16-13)18-22-19-12/h1-5H,6-9H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAQHLRWMFEXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=NON=C3N=C2NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(morpholin-4-yl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。